![molecular formula C8H5F3N2O B13923188 8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B13923188.png)
8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one is a heterocyclic compound that has garnered significant interest in recent years due to its unique chemical structure and versatile applications. This compound belongs to the imidazo[1,5-a]pyridine family, which is known for its luminescent properties and biological activities .
Méthodes De Préparation
The synthesis of 8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with trifluoroacetic anhydride followed by cyclization can yield the desired compound . Industrial production methods often involve scalable processes that ensure high yield and purity, such as the use of continuous flow reactors and optimized reaction conditions .
Analyse Des Réactions Chimiques
8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction yield . Major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives .
Applications De Recherche Scientifique
8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. It can also participate in electron transfer reactions due to its π-accepting properties . The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used .
Comparaison Avec Des Composés Similaires
8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atom, leading to different chemical and biological properties.
Imidazo[1,5-a]pyridin-3-ylidenes: These compounds have a similar backbone but contain different substituents, affecting their electronic properties and reactivity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a different ring structure but exhibit similar biological activities, making them useful for comparison in drug development.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity .
Propriétés
Formule moléculaire |
C8H5F3N2O |
|---|---|
Poids moléculaire |
202.13 g/mol |
Nom IUPAC |
8-(trifluoromethyl)-2H-imidazo[1,5-a]pyridin-3-one |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-2-1-3-13-6(5)4-12-7(13)14/h1-4H,(H,12,14) |
Clé InChI |
SJHGGEUFXBRDBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CNC2=O)C(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


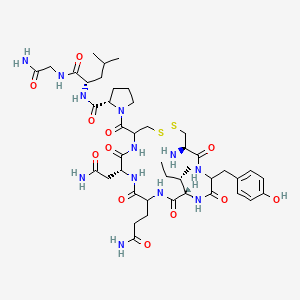
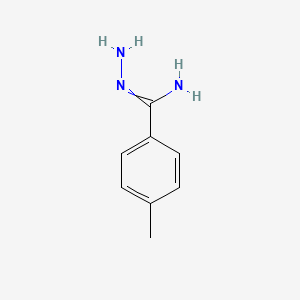
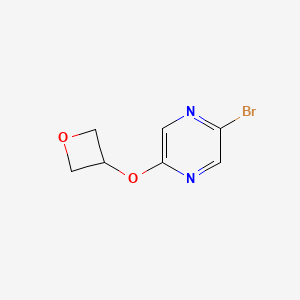
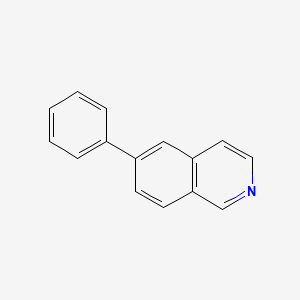

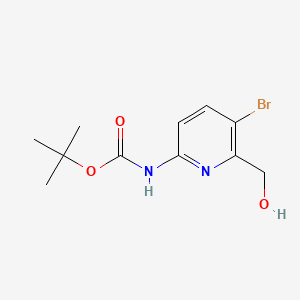
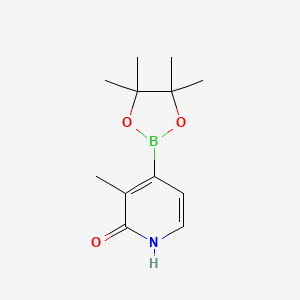
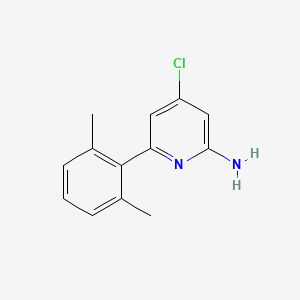

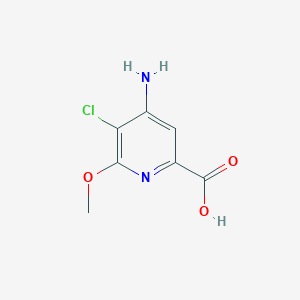
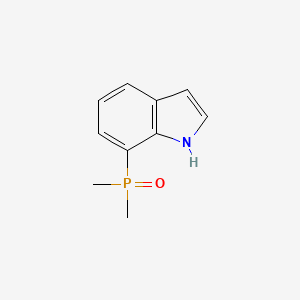
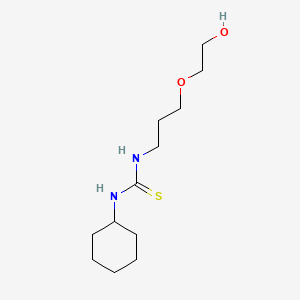
![Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-](/img/structure/B13923173.png)
![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
